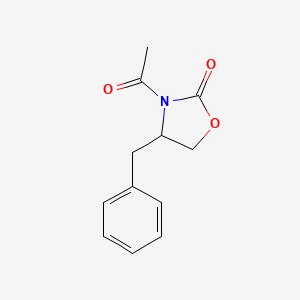

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone

Description

BenchChem offers high-quality (N-Acetyl)-(4R)-benzyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N-Acetyl)-(4R)-benzyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-acetyl-4-benzyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

YMVGXIZVSPMNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isolation of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone: A Comprehensive Technical Protocol

Executive Summary

The Evans chiral auxiliary, specifically (4R)-benzyl-2-oxazolidinone, is a cornerstone of modern asymmetric synthesis, enabling highly stereoselective aldol additions, alkylations, and Diels-Alder reactions. The foundational step for utilizing this auxiliary is its N-acylation. This whitepaper provides a rigorously validated, field-proven protocol for the synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone. By analyzing the mechanistic causality behind each experimental parameter, this guide ensures high-yield, reproducible results while minimizing common pitfalls such as auxiliary ring-opening or incomplete acylation.

Mechanistic Rationale & Causality

To achieve quantitative N-acetylation, the protocol relies on the generation of an N-lithio oxazolidinone intermediate using n-butyllithium (n-BuLi) at cryogenic temperatures 1.

-

Choice of Base: The oxazolidinone N–H proton has a pKₐ of approximately 15. While weaker bases can theoretically deprotonate it, n-BuLi ensures rapid, irreversible, and quantitative kinetic deprotonation 2.

-

Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is critical. The oxygen atom in THF coordinates with the lithium cation, breaking down n-BuLi aggregates and enhancing the nucleophilicity of the resulting nitrogen anion.

-

Temperature Control (-78 °C): Maintaining the reaction at -78 °C is non-negotiable during the deprotonation phase. Elevated temperatures can lead to base-mediated nucleophilic attack on the endocyclic carbonyl, resulting in irreversible ring-opening of the oxazolidinone core 3.

-

Electrophile Integrity: Acetyl chloride must be used in a slight excess (1.10 eq) to drive the reaction to completion 4. It is highly susceptible to hydrolysis; degraded acetyl chloride introduces acetic acid and HCl into the system, which immediately quenches the N-lithio intermediate.

Mechanistic pathway for the N-acetylation of the Evans chiral auxiliary.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible workflow, adhere strictly to the stoichiometric and environmental parameters outlined below.

| Parameter | Optimal Value | Acceptable Range | Causality / Field Insight |

| Oxazolidinone Concentration | 0.3 M in THF | 0.2 M – 0.5 M | Balances reaction rate with solubility. Too concentrated risks precipitation at -78 °C. |

| n-BuLi Equivalents | 1.05 eq | 1.0 – 1.1 eq | Ensures complete deprotonation without leaving excess nucleophile to attack the product. |

| Acetyl Chloride Equivalents | 1.10 eq | 1.1 – 1.2 eq | Slight excess guarantees complete trapping; easily hydrolyzed and removed during workup. |

| Deprotonation Temp/Time | -78 °C / 30 min | -80 °C to -60 °C | Prevents auxiliary ring-opening while allowing full conversion to the N-lithio species. |

| Acylation Temp/Time | -78 °C to 0 °C | 45 – 90 min total | Captures the kinetic enolate equivalent before warming to finalize the tetrahedral collapse. |

Step-by-Step Experimental Protocol

This methodology is adapted from standard literature conditions optimized for high-fidelity asymmetric synthesis 1, 3.

Phase 1: Preparation of the N-Lithio Intermediate

-

Apparatus Setup: Flame-dry a 250 mL multi-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum. Cool under a continuous stream of inert gas.

-

Substrate Dissolution: Charge the flask with (4R)-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol, 1.0 eq) and anhydrous THF (95 mL). Stir until completely dissolved.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the solution to stir for 15 minutes to reach thermal equilibrium.

-

Deprotonation: Using a dry, gas-tight syringe, add n-BuLi (2.5 M in hexanes, 11.8 mL, 29.6 mmol, 1.05 eq) dropwise over 10 minutes.

-

Expert Insight: Dispense the n-BuLi down the inner wall of the flask. This pre-cools the reagent before it hits the reaction mixture, preventing localized warm spots that cause side reactions.

-

-

Maturation: Stir the resulting clear solution at -78 °C for exactly 30 minutes.

Phase 2: Electrophilic Trapping (Acylation)

-

Electrophile Addition: Add freshly distilled acetyl chloride (2.21 mL, 31.0 mmol, 1.10 eq) dropwise via syringe directly into the vortex of the stirring solution.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 30 minutes.

-

Thermal Warming: Remove the dry ice/acetone bath and replace it with an ice-water bath (0 °C). Stir for an additional 30 minutes to ensure complete conversion of the tetrahedral intermediate to the final N-acyl product [[4]]().

Phase 3: Quench and Isolation

-

Quench: While still at 0 °C, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes gradient) to yield (N-Acetyl)-(4R)-benzyl-2-oxazolidinone as a white crystalline solid.

Workflow for the synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone.

Self-Validating Systems & In-Process Controls

To guarantee scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to subsequent synthetic steps without confirming the following metrics:

-

Visual Cues: The addition of n-BuLi should not cause a drastic color change; the solution typically remains clear or turns very pale yellow. A deep orange or brown color indicates moisture contamination or degraded n-BuLi.

-

TLC Monitoring: The starting material ((4R)-benzyl-2-oxazolidinone) is UV active and stains readily with KMnO₄. The N-acetylated product is less polar and will elute higher on the TLC plate (e.g., R_f ~ 0.45 in 30% EtOAc/Hexanes compared to R_f ~ 0.20 for the starting material).

-

¹H NMR Validation (CDCl₃, 400 MHz):

-

Diagnostic Peak: Look for the appearance of a sharp, highly integrated singlet at δ ~2.55 ppm , corresponding to the newly installed N-acetyl methyl group.

-

Shift Analysis: The diastereotopic protons of the benzyl CH₂ group (typically around δ 2.7–3.3 ppm) will shift slightly downfield due to the electron-withdrawing nature of the N-acyl moiety.

-

Sources

- 1. Carbocyclic 4′-Epiformycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Chiral Auxiliaries

The Genesis of Evans Auxiliaries

Prior to the 1980s, the reliable construction of contiguous stereocenters in complex natural products and active pharmaceutical ingredients (APIs) was a profound bottleneck. The paradigm shifted in 1981 when David A. Evans and colleagues introduced chiral oxazolidinones—derived from inexpensive chiral pool amino acids like L-valine and L-phenylalanine—as highly predictable, removable stereodirecting groups[1].

By temporarily attaching a prochiral substrate to these rigid heterocyclic scaffolds, chemists could dictate the facial approach of electrophiles with unprecedented precision. The subsequent expansion of this methodology to cemented the Evans auxiliary as a cornerstone of modern asymmetric synthesis[2].

Mechanistic Causality: The Architecture of Stereocontrol

As an application scientist, understanding why the Evans auxiliary works is more critical than simply knowing how to use it. The stereocontrol is not magical; it is the result of meticulously engineered geometric and electronic constraints:

-

Dipole Alignment: Once the substrate is attached via N-acylation, the molecule adopts a highly specific conformation. The carbonyl dipoles of the oxazolidinone ring and the N-acyl group align anti-periplanar to minimize electrostatic repulsion. This locks the rotameric conformation of the imide.

-

Enolate Geometry (The Boron Advantage): In the classic Evans aldol reaction, enolization is achieved using dialkylboron triflates (e.g., Bu₂BOTf). The causality here is structural: Boron–oxygen bonds (~1.36 Å) are significantly shorter than lithium–oxygen or sodium–oxygen bonds. This geometric compression tightens the , exponentially amplifying the steric clash between the auxiliary’s bulky substituent (e.g., benzyl or isopropyl) and the incoming aldehyde[3].

-

Facial Shielding: With the Z-enolate locked in the compact boron transition state, the chiral substituent on the oxazolidinone physically barricades one face of the enolate. The electrophile is forced to approach from the opposite, unhindered face, yielding diastereomeric ratios (dr) routinely exceeding 99:1[1].

Fig 1: Logical workflow of Evans auxiliary synthesis, showcasing self-validation and recycling.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in drug development, protocols must be designed as self-validating systems. The following workflows incorporate internal checkpoints to verify mechanistic success before consuming valuable downstream reagents.

Protocol A: Diastereoselective Aldol Condensation (Boron Enolate)

Based on the optimized [4].

-

Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under strictly inert conditions and cool to 0 °C. Add 1.1 eq of dibutylboron triflate (Bu₂BOTf) followed by 1.2 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: The triflate is a superior leaving group, allowing boron to rapidly coordinate with the imide carbonyls. DIPEA is selected for its steric bulk, which prevents competitive N-boration and selectively deprotonates the substrate to form the Z-enolate exclusively.

-

-

Electrophilic Addition: Cool the reaction mixture to -78 °C and slowly introduce the aldehyde (1.1 eq).

-

Causality: Cryogenic temperatures maximize the energetic differentiation between the diastereomeric transition states, locking the Zimmerman-Traxler chair and ensuring absolute facial selectivity.

-

-

Oxidative Workup: Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir at 0 °C for 1 hour.

-

Causality: The newly formed B–O bond in the aldolate is exceptionally robust. Standard aqueous workup fails to hydrolyze it efficiently. H₂O₂ oxidizes the boron–carbon bonds of the dibutylboron moiety, facilitating the gentle hydrolysis of the B–O bond without epimerizing the newly formed, sensitive stereocenters[4].

-

-

Self-Validation Check: Isolate the crude imide product and acquire a ¹H-NMR spectrum. The rigid oxazolidinone framework induces distinct chemical shifts for the newly formed diastereomers. By integrating the carbinol (CH-OH) protons, you can directly quantify the diastereomeric ratio. A dr > 95:5 confirms the integrity of the transition state geometry. If the dr is lower, it indicates moisture ingress or incomplete Z-enolate formation; the batch should be flagged before proceeding to cleavage.

Protocol B: Non-Destructive Auxiliary Cleavage

-

Hydrolysis: Dissolve the validated aldol adduct in a THF/H₂O (3:1) mixture at 0 °C. Add 4.0 eq of 30% H₂O₂ followed by 2.0 eq of LiOH.

-

Causality: Standard saponification with LiOH alone is unselective and often results in competitive endocyclic cleavage, destroying the chiral auxiliary. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Due to the α-effect (lone pair repulsion on adjacent oxygen atoms), HOO⁻ exhibits accelerated, targeted attack on the more electrophilic exocyclic imide carbonyl[2]. The intermediate peroxy acid is subsequently reduced, yielding the enantiopure carboxylic acid while leaving the chiral auxiliary completely intact for >95% recovery.

-

Quantitative Data: Stereoselectivity Metrics

The robustness of the Evans auxiliary is best illustrated by its performance across different reaction classes. The table below summarizes the expected quantitative outcomes when the self-validating protocols are strictly followed.

| Reaction Class | Reagents / Conditions | Enolate Geometry | Typical Yield | Diastereomeric Ratio (dr) |

| Asymmetric Aldol | Bu₂BOTf, DIPEA, R-CHO, -78 °C | Z-Boron Enolate | 80–95% | > 99:1 (syn) |

| Asymmetric Alkylation | LDA, R-X, THF, -78 °C | Z-Lithium Enolate | 75–90% | 95:5 to 99:1 |

| Asymmetric Amination | KHMDS, DBAD, THF, -78 °C | Z-Potassium Enolate | 85–92% | > 97:3 |

| Reformatsky Reaction | SmI₂, R-CHO, THF, -78 °C | Z-Samarium Enolate | 70–85% | 90:10 to 98:2 |

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. URL:[Link]

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. URL:[Link]

-

Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83. URL:[Link]

-

Chen, L. Y.; Huang, P. Q. "Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions." European Journal of Organic Chemistry, 2023, 26(46). URL:[Link]

Sources

Introduction to Chiral Auxiliaries in Asymmetric Synthesis: A Mechanistic and Practical Guide

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, the precise control of absolute stereochemistry is non-negotiable. While asymmetric catalysis has seen explosive growth, the use of chiral auxiliaries remains a cornerstone methodology for reliable, scalable, and highly predictable stereocontrol[1].

A chiral auxiliary is an enantiopure compound temporarily affixed to a prochiral substrate. Its purpose is to break the symmetry of the substrate, transforming enantiotopic faces into diastereotopic faces. This allows standard, achiral reagents to attack with high facial selectivity due to the rigid steric and stereoelectronic environment imposed by the auxiliary. Following the diastereoselective transformation, the auxiliary is cleaved and recovered, yielding the desired enantiopure product[2].

As a Senior Application Scientist, I approach chiral auxiliaries not merely as reagents, but as self-validating stereochemical systems. The choice of auxiliary dictates the transition state geometry, which in turn mathematically defines the stereochemical outcome. This whitepaper deconstructs the mechanistic causality, quantitative metrics, and experimental workflows of the three most prominent chiral auxiliary systems in organic synthesis.

The "Big Three" Chiral Auxiliaries: Mechanistic Causality

Evans Oxazolidinones

Developed by David A. Evans, oxazolidinones derived from chiral amino acids (e.g., valine, phenylalanine) are arguably the most widely utilized auxiliaries for asymmetric aldol reactions and alkylations[3].

The Causality of Stereocontrol: The stereodirecting power of the Evans auxiliary relies on the formation of a highly rigid, chelated Z-enolate. When an N-acyloxazolidinone is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a bulky amine base (e.g., DIPEA), the resulting boron enolate forms a tight, planar six-membered Zimmerman-Traxler transition state with the incoming aldehyde[3]. The short B–O bonds tightly compress the transition state, forcing the C4 substituent of the oxazolidinone (e.g., an isopropyl or benzyl group) to sterically shield one face of the enolate[3]. This steric clash directs the electrophile to the opposite face, reliably yielding syn-aldol products with >95% diastereomeric excess (de)[4].

Enders SAMP/RAMP Hydrazones

Pioneered by E. J. Corey and Dieter Enders, SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are the gold standards for the asymmetric α-alkylation of aldehydes and ketones[5].

The Causality of Stereocontrol: The substrate is first condensed with SAMP/RAMP to form a hydrazone. Upon deprotonation with LDA, an aza-enolate is formed. The critical mechanistic driver here is lithium chelation . The lithium cation coordinates simultaneously to the aza-enolate nitrogen and the methoxy group of the auxiliary's methoxymethyl side chain[5]. This chelation locks the conformation of the aza-enolate, while the pyrrolidine ring's steric bulk blocks the bottom face. Electrophilic attack (e.g., via alkyl halides) occurs exclusively from the top face. The auxiliary is subsequently removed via ozonolysis or oxidative hydrolysis (e.g., SeO₂/H₂O₂) to prevent epimerization of the newly formed stereocenter[6].

Oppolzer's Camphor Sultam

Wolfgang Oppolzer's bornanesultam (camphor sultam) is a highly crystalline auxiliary renowned for its performance in Diels-Alder cycloadditions, radical additions, and alkylations[7],[8].

The Causality of Stereocontrol: Unlike Evans oxazolidinones, which rely heavily on steric shielding, the stereocontrol in Oppolzer enolates is heavily influenced by stereoelectronics . Detailed crystallographic and computational studies have revealed that the stereoselectivity stems primarily from the interactions of the electrophile with the sulfonyl oxygen atoms, rather than just the steric bulk of the camphor skeleton[9]. The camphor framework serves the unglamorous but vital role of anchoring the C–C–C–N dihedral angle, projecting the reactive enolate face into a highly defined trajectory governed by the SO₂ group[9].

Workflow Visualization

The following diagram illustrates the lifecycle of a chiral auxiliary, emphasizing the cyclical nature of its application and recovery.

Lifecycle of a chiral auxiliary: Attachment, diastereoselective reaction, cleavage, and recovery.

Quantitative Comparison of Auxiliary Systems

To facilitate experimental design, the table below summarizes the operational parameters of the three major auxiliary classes.

| Auxiliary System | Primary Applications | Key Mechanistic Feature | Typical Cleavage Method | Auxiliary Recovery |

| Evans Oxazolidinone | Aldol, Alkylation, Diels-Alder | Steric shielding via C4 substituent; Z-enolate geometry | LiOH/H₂O₂ (acid), LiBH₄ (alcohol), NH(OMe)Me (Weinreb amide) | High (>90%), easily purified via chromatography |

| Enders SAMP/RAMP | α-Alkylation of aldehydes and ketones | Aza-enolate formation; Li⁺ chelation by methoxy group | Ozonolysis, SeO₂/H₂O₂ (buffered pH 7), or MeI/HCl | Moderate to High, requires distillation |

| Oppolzer Camphor Sultam | Diels-Alder, Radical additions, Alkylation | Sulfonyl stereoelectronics; rigid bicyclic framework | LiOH (hydrolysis), LiAlH₄ (reduction) | High (>90%), highly crystalline |

Experimental Protocol: Evans Asymmetric Boron-Mediated Aldol Reaction

This protocol details the highly diastereoselective syn-aldol reaction using a boron enolate derived from an Evans oxazolidinone[3],[10]. The procedure is designed as a self-validating system: the color changes during enolization and the necessity of the oxidative workup confirm the successful formation and subsequent destruction of the robust boron-enolate intermediate.

Materials Required:

-

N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

30% Hydrogen Peroxide (H₂O₂) & Methanol (MeOH)

Step-by-Step Methodology:

Step 1: Enolization (Formation of the Z-Boron Enolate)

-

To a flame-dried round-bottom flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (to achieve a 0.2 M concentration)[3].

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add Bu₂BOTf (1.1 eq) dropwise via syringe. Causality Note: Bu₂BOTf is a powerful Lewis acid that forces the formation of the Z-enolate due to the high oxophilicity of boron.

-

Add DIPEA (1.2 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete enolization. The solution typically turns a pale yellow color.

Step 2: Diastereoselective Aldol Addition 5. Recool the enolate solution to -78 °C. 6. Add the aldehyde (1.1 eq) dropwise (neat or as a solution in CH₂Cl₂). 7. Stir the reaction at -78 °C for 1 hour, then warm to 0 °C for an additional 1-2 hours. Causality Note: The reaction temperature is kept low to maintain the integrity of the Zimmerman-Traxler transition state, maximizing the steric clash between the oxazolidinone C4-benzyl group and the aldehyde.

Step 3: Oxidative Cleavage of the Boron Intermediate 8. Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by MeOH. 9. Carefully add a mixture of MeOH and 30% H₂O₂ (2:1 v/v) dropwise. Causality Note: The B–O bond in the resulting aldol adduct is exceptionally strong. Hydrogen peroxide oxidatively cleaves the boron-oxygen bond, releasing the free β-hydroxy product complexed to the auxiliary. 10. Stir at room temperature for 1 hour.

Step 4: Isolation and Auxiliary Cleavage 11. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. 12. Purify the diastereomerically pure adduct via flash column chromatography. 13. Cleavage: To isolate the enantiopure carboxylic acid and recover the auxiliary, treat the purified adduct with LiOH and H₂O₂ in THF/H₂O at 0 °C. The auxiliary can be recovered via extraction and reused[10].

Industrial Perspective: Auxiliaries vs. Asymmetric Catalysis

While asymmetric catalysis (using chiral ligands or organocatalysts) is often preferred in late-stage manufacturing due to atom economy, chiral auxiliaries remain indispensable in early-stage drug discovery and process development.

The primary advantage of chiral auxiliaries is reliability . Catalytic asymmetric reactions often require extensive screening of ligands, metals, and conditions for every new substrate. In contrast, chiral auxiliaries like Evans oxazolidinones or Oppolzer's sultam rely on covalent bonds and massive steric/stereoelectronic biases that overpower subtle substrate variations. Furthermore, the covalent attachment of the auxiliary often yields highly crystalline intermediates, allowing minor diastereomers to be easily purged via simple recrystallization or chromatography prior to the cleavage step[7],[10].

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed (NIH). Available at: [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews - ACS Publications. Available at:[Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at:[Link]

-

Camphorsultam. Wikipedia. Available at:[Link]

-

Asymmetric Evans syn-Aldol Reactions of Terpene-Derived Enals: Scope and Limitations. ResearchGate. Available at:[Link]

-

Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. SciSpace. Available at:[Link]

-

Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC (NIH). Available at:[Link]

-

An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO₂ and H₂O₂ under Buffered (pH 7) Conditions. PMC (NIH). Available at:[Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. Available at:[Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camphorsultam - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.williams.edu [chemistry.williams.edu]

An In-depth Technical Guide to the Biological Activity of Oxazolidinone Derivatives

Executive Summary

The oxazolidinones represent a pivotal class of synthetic antimicrobial agents, marking one of the few truly novel antibiotic classes introduced into clinical practice in recent decades. Their unique mechanism of action, targeting an early stage of bacterial protein synthesis, renders them highly effective against a wide spectrum of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] This guide provides a comprehensive technical overview of the biological activities of oxazolidinone derivatives. We will dissect their core mechanism of action at the ribosomal level, explore their spectrum of activity, delineate key structure-activity relationships (SAR) that have driven the development of second-generation compounds, and examine the molecular bases of bacterial resistance. Furthermore, this document details standardized protocols for evaluating their in vitro and in vivo efficacy and explores the expanding therapeutic landscape of the oxazolidinone scaffold beyond its antibacterial origins.

A Landmark in Antibacterial Therapy: The Oxazolidinone Class

The rise of antibiotic resistance among Gram-positive bacteria since the late 20th century created an urgent clinical need for new therapeutic agents.[4] Infections caused by MRSA and VRE, in particular, posed a significant threat in both hospital and community settings, often leaving clinicians with limited and sometimes ineffective treatment options.[1] The discovery and development of the oxazolidinones in the 1990s offered a critical solution.[5] Linezolid (Zyvox®), approved by the FDA in 2000, was the first member of this class to enter the market, providing a new line of defense against these challenging pathogens.[6][7] Unlike many antibiotic classes derived from natural products, oxazolidinones are entirely synthetic, which allows for extensive medicinal chemistry efforts to optimize their efficacy, safety, and pharmacokinetic profiles.[8][9] This has led to the development of second-generation agents like tedizolid (Sivextro®), which offer improved potency and safety profiles.[6][10]

Core Mechanism of Action: A Unique Blockade of Protein Synthesis

The primary antibacterial power of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[11][12] This mechanism is distinct from other protein synthesis inhibitors, which typically interfere with later elongation steps, explaining the lack of cross-resistance with other antibiotic classes.[1][7]

The process involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the A-site pocket at the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[12][13] Their binding site is located on the 23S ribosomal RNA (rRNA).[5]

-

Inhibition of the Initiation Complex: By occupying this critical site, the drug prevents the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA).[1][11]

-

Prevention of 70S Ribosome Formation: This interference effectively blocks the formation of the functional 70S initiation complex, which is the complete ribosome assembled with mRNA and the initiator tRNA.[5] Without the formation of this complex, the translation of messenger RNA (mRNA) into protein cannot begin.

This early-stage blockade is a key differentiator. While other antibiotics might allow initiation but halt elongation, oxazolidinones prevent the machinery from ever getting started. The action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, allowing the host's immune system to clear the infection.[7][14]

Spectrum of Antibacterial Activity

Oxazolidinones are renowned for their potent activity against a broad range of Gram-positive bacteria. Their clinical utility is largely defined by their effectiveness against strains that have developed resistance to other antibiotics.[13]

-

Staphylococcus aureus : Excellent activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains.[6][7]

-

Enterococci : Potent against both vancomycin-susceptible and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE).[1][3]

-

Streptococci : Highly active against various streptococcal species, including penicillin-resistant Streptococcus pneumoniae (PRSP).[3][7]

-

Mycobacterium tuberculosis : Linezolid and newer derivatives like sutezolid have shown significant activity against MDR and extensively drug-resistant (XDR) tuberculosis, making them important components of treatment regimens for these difficult-to-treat infections.[5][15]

-

Anaerobes and Other Pathogens : They also exhibit activity against certain Gram-positive anaerobes and fastidious Gram-negative bacteria like Moraxella catarrhalis and Haemophilus influenzae.[16][17]

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for key oxazolidinone derivatives against a panel of clinically relevant pathogens.

| Organism | Linezolid (µg/mL) | Tedizolid (µg/mL) | Sutezolid (µg/mL) | Radezolid (µg/mL) |

| S. aureus (MSSA) | 1 - 4 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 |

| S. aureus (MRSA) | 1 - 4 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 |

| Enterococcus faecalis (VSE) | 1 - 4 | 0.5 - 2 | N/A | 0.5 - 2 |

| Enterococcus faecium (VRE) | 1 - 4 | 0.5 - 2 | N/A | 0.5 - 2 |

| Streptococcus pneumoniae | 0.5 - 2 | 0.12 - 0.5 | N/A | 0.12 - 0.5 |

| Mycobacterium tuberculosis | 0.25 - 1 | 0.12 - 0.5 | 0.06 - 0.25 | N/A |

| (Data compiled from multiple sources, including[5][14][18]. N/A indicates data is not widely available or not a primary target.) |

Structure-Activity Relationship (SAR) and Derivative Development

The synthetic nature of oxazolidinones has allowed for systematic modification to explore SAR, leading to compounds with improved properties.[4] The core structure consists of an N-aryl substituted oxazolidinone ring with a substituent at the C5 position.[2]

-

A-Ring (Oxazolidinone Ring) : This is the essential pharmacophore responsible for binding to the ribosome. The (S)-configuration at the C5 position is critical for antibacterial activity.[7]

-

B-Ring (N-Aryl Substituent) : Modifications here, particularly the presence of a fluorine atom, can enhance potency.[13] The larger morpholine group in linezolid contributes to its pharmacokinetic profile.

-

C-Ring (C5 Side Chain) : The acetamidomethyl side chain of linezolid is crucial. Modifications at this position have been a major focus of second-generation drug development. For example, the modified side chain in tedizolid contributes to its increased potency and allows for a phosphate prodrug formulation, improving solubility and bioavailability.[5][10]

These targeted modifications aim to not only increase potency but also to mitigate off-target effects. A significant issue with early oxazolidinones was the inhibition of monoamine oxidase (MAO), leading to potential drug-drug interactions and dietary restrictions.[17][19] Newer derivatives have been designed to reduce this MAO inhibition, improving their safety profile.[19]

Mechanisms of Bacterial Resistance

While resistance to oxazolidinones remains relatively low, its emergence is a significant concern, and understanding the mechanisms is vital for stewardship and the development of next-generation drugs.[6] Resistance primarily arises through two main pathways.[12]

-

Target Site Mutations: This is the most common mechanism.[20] Point mutations in the genes encoding the 23S rRNA, specifically within the drug's binding site in domain V, reduce the binding affinity of the oxazolidinone.[1][21] The G2576T mutation is the most frequently observed alteration in clinical isolates.[20] Mutations in the genes for ribosomal proteins L3 and L4, which are adjacent to the binding site, can also confer resistance.[20][22]

-

Transferable Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes is a more concerning pathway due to its potential for rapid dissemination.[23]

-

cfr Gene: The chloramphenicol-florfenicol resistance (cfr) gene encodes an rRNA methyltransferase. This enzyme methylates an adenosine residue (A2503) in the 23S rRNA binding site, sterically hindering the binding of oxazolidinones and other antibiotics that bind in this region.[12]

-

optrA and poxtA Genes: These genes encode ABC-F proteins that confer resistance through a mechanism of ribosomal protection, effectively dislodging the bound drug from the ribosome.[12][20]

-

Beyond Antibacterial Activity: Emerging Therapeutic Applications

The oxazolidinone scaffold is proving to be versatile, with derivatives showing promise in therapeutic areas beyond infectious diseases.[24][25]

-

Monoamine Oxidase (MAO) Inhibition: Some oxazolidinone derivatives are potent inhibitors of MAO-A, an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[26][27] This activity is associated with antidepressant effects, and compounds have been specifically designed to optimize this property.[19][28] While an undesirable side effect for antibiotics, this presents an opportunity for developing new treatments for neurological disorders.

-

Antithrombotic Agents: Rivaroxaban (Xarelto®) is a prominent example of a non-antibiotic oxazolidinone derivative. It is a potent and selective direct Factor Xa inhibitor, used clinically as an anticoagulant to prevent and treat thromboembolic disorders.[29] This demonstrates the scaffold's utility in designing enzyme inhibitors for cardiovascular diseases.

Experimental Protocols for Activity Assessment

Evaluating the biological activity of new oxazolidinone derivatives requires a standardized, multi-step approach, moving from initial in vitro screening to more complex in vivo efficacy models.

Protocol 7.1: In Vitro Susceptibility Testing (Broth Microdilution for MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MICs. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). b. Transfer colonies to a tube of sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:100 in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the oxazolidinone derivative in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typically, this is done over a range (e.g., 64 µg/mL to 0.06 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

-

Inoculation: a. Within 30 minutes of preparation, add 50 µL of the working bacterial inoculum to each well of the microtiter plate. This results in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL. b. Include a growth control well (bacteria in CAMHB, no drug) and a sterility control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of the oxazolidinone derivative at which there is no visible growth.

Protocol 7.2: In Vivo Efficacy Assessment (Murine Thigh Infection Model)

Principle: This model assesses the ability of an antimicrobial agent to reduce the bacterial burden in a localized, deep-seated infection in mice, providing a robust measure of in vivo efficacy.[16][30]

Methodology:

-

Animal Preparation: a. Use immunocompetent mice (e.g., DBA/2 or BALB/c, 6-8 weeks old). b. To induce neutropenia (which makes the infection easier to establish and more reliant on the antibiotic for clearance), administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

-

Inoculum Preparation: a. Grow the test organism (e.g., MRSA) to mid-log phase in a suitable broth. b. Wash and resuspend the bacteria in sterile saline to a final concentration of ~1 x 10⁷ CFU/mL.

-

Infection: a. Anesthetize the mice. b. Inject 0.1 mL of the bacterial inoculum (~1 x 10⁶ CFU) directly into the posterior thigh muscle of one hind leg.

-

Drug Administration: a. At a predetermined time post-infection (e.g., 2 hours), begin treatment. b. Administer the oxazolidinone derivative via the desired route (e.g., oral gavage [p.o.] or intravenous [i.v.] injection). Dosing can be single or multiple over a 24-hour period. c. Include a vehicle control group (treated with the drug's solvent) and a positive control group (e.g., treated with linezolid).

-

Quantification of Bacterial Burden: a. At 24 hours post-initiation of treatment, humanely euthanize the mice. b. Aseptically dissect the entire thigh muscle. c. Homogenize the tissue in a known volume of sterile saline (e.g., 1 mL). d. Perform serial dilutions of the tissue homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar). e. Incubate the plates overnight at 37°C.

-

Data Analysis: a. Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue. b. Efficacy is expressed as the log₁₀ reduction in CFU/gram of tissue compared to the vehicle control group at the start of therapy.

Conclusion and Future Perspectives

Oxazolidinone derivatives have fundamentally changed the therapeutic approach to severe Gram-positive infections. Their unique mechanism of action provides a crucial tool against multidrug-resistant pathogens. Ongoing research continues to refine the scaffold, aiming for next-generation compounds with even greater potency, an expanded spectrum of activity (particularly against resistant Gram-negatives and mycobacteria), and an enhanced safety profile with minimal off-target effects.[4][5] The proven versatility of the oxazolidinone core in diverse therapeutic areas like anticoagulation and neuroscience suggests that its full potential is yet to be realized. Future work will undoubtedly focus on leveraging this chemical scaffold to address a wide range of unmet medical needs.

References

- EBSCO. Oxazolidinone antibiotics. Health and Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeyASRgwClH6jM78XzNXgN9G-fqUIDaNA4GRRVnt0BArodTz5D0s2tSlZpUGHvIBIqXNnV7SqVuNbLpm0CH3Jk8TAEvWCH_4qUDVhcttEtHdAD5Y9ixO-B4xdSxHSVX4Jyz8uLYyyRFGDkHtPW4bLF_UXFFCUUXo4iXvZZqca_GIN-gbjfivPHZZbLPZEC3mQ=]

- Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543784.8.8.1195]

- Mendes, R. E., et al. (2018). Evolving oxazolidinone resistance mechanisms in a worldwide collection of enterococcal clinical isolates: results from the SENTRY Antimicrobial Surveillance Program. Journal of Antimicrobial Chemotherapy, 73(suppl_6), vi15-vi21. [URL: https://academic.oup.com/jac/article/73/suppl_6/vi15/5034106]

- Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed, 15992144. [URL: https://pubmed.ncbi.nlm.nih.gov/15992144/]

- Liveri, M. T., et al. (2026). Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. Pharmaceuticals, 19(3), 123. [URL: https://www.mdpi.com/1424-8247/19/3/123]

- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [URL: https://www.scirp.

- Li, Y., et al. (2023). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.3c00294]

- Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(9), 2354-2373. [URL: https://academic.oup.com/jac/article/77/9/2354/6673815]

- Reddy, G. O., et al. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [URL: https://sphinxsai.com/2012/vol4,no.2/CT=31(696-701)AM12.pdf]

- Mai, A., et al. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Journal of Medicinal Chemistry, 48(6), 2034-2037. [URL: https://pubmed.ncbi.nlm.nih.gov/15771448/]

- Bhaisare, R. D., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1045-1050. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641926/]

- Lee, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. [URL: https://pubmed.ncbi.nlm.nih.gov/11303893/]

- Organic Chemistry Portal. Oxazolidinone synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazolidinones.shtm]

- Kaushik, A., et al. (2007). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy, 51(9), 3426-3429. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2043224/]

- Roehrig, S., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14699-14708. [URL: https://www.mdpi.com/1420-3049/19/9/14699]

- Canu, A., et al. (2005). Novel Mechanism of Resistance to Oxazolidinones, Macrolides, and Chloramphenicol in Ribosomal Protein L4 of the Pneumococcus. Antimicrobial Agents and Chemotherapy, 49(8), 3200-3205. [URL: https://journals.asm.org/doi/10.1128/AAC.49.8.3200-3205.2005]

- Singh, S. B., et al. (2008). Oxazolidinone Antibacterials and Our Experience. Current Medicinal Chemistry, 15(24), 2464-2480. [URL: https://www.eurekaselect.com/article/26079]

- Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed, 35993883. [URL: https://pubmed.ncbi.nlm.nih.gov/35993883/]

- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [URL: https://pubmed.ncbi.nlm.nih.gov/12746812/]

- Barbachyn, M. R., & Brickner, S. J. (2014). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 539-551. [URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2014.882193]

- Mahdi, A., et al. (2025). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Article Archives. [URL: http://community.sent2promo.com/id/eprint/479]

- Schrenzel, J., et al. (2024). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Emerging Microbes & Infections, 13(1), 2292077. [URL: https://pubmed.ncbi.nlm.nih.gov/38055244/]

- Iannitelli, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [URL: https://www.mdpi.com/1420-3049/26/14/4293]

- de Souza, M. V. N., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(3), 273-294. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/]

- Kaushik, A., et al. (2007). In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection. PubMed, 17606670. [URL: https://pubmed.ncbi.nlm.nih.gov/17606670/]

- Mai, A., et al. (2002). 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as reversible, highly potent, and selective inhibitors of monoamine oxidase type A. Journal of Medicinal Chemistry, 45(6), 1180-1183. [URL: https://pubmed.ncbi.nlm.nih.gov/11881986/]

- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982. [URL: https://pubmed.ncbi.nlm.nih.gov/11747915/]

- ResearchGate. (n.d.). In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). [URL: https://www.researchgate.net/figure/In-vitro-antibacterial-activities-of-oxazolidinone-derivatives-against-standard-strains_tbl1_257850066]

- de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00251j]

- ResearchGate. (2025). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. [URL: https://www.researchgate.

- D'Ambrosio, L., et al. (2024). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. Journal of Clinical Medicine, 13(12), 3567. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205791/]

- Jorgensen, J. H., et al. (1996). In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species. Antimicrobial Agents and Chemotherapy, 40(3), 799-801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163209/]

- Chimenti, F., et al. (2007). The Contribution of Oxazolidinone Frame to The Biological Activity of Pharmaceutical Drugs and Natural Products. Current Medicinal Chemistry, 14(10), 1107-1125. [URL: https://www.eurekaselect.com/article/24227]

- Kumar, N., et al. (2009). In vitro antibacterial activities of a novel oxazolidinone, OCID0050. Journal of Antimicrobial Chemotherapy, 64(5), 1021-1025. [URL: https://academic.oup.com/jac/article/64/5/1021/710636]

- Lawrence, L. E., et al. (2008). In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457. Antimicrobial Agents and Chemotherapy, 52(5), 1693-1700. [URL: https://journals.asm.org/doi/10.1128/AAC.01188-07]

- Benchchem. (n.d.). Delpazolid: A New Oxazolidinone's In Vitro Potency and its Correlation with In Vivo Therapeutic Outcomes. [URL: https://www.benchchem.com/blog/delpazolid-a-new-oxazolidinones-in-vitro-potency-and-its-correlation-with-in-vivo-therapeutic-outcomes/]

- ResearchGate. (n.d.). Oxazolidinones currently marketed or in clinical trials. [URL: https://www.researchgate.net/figure/Oxazolidinones-currently-marketed-or-in-clinical-trials-A-Linezolid-B-Tedizolid-C_fig6_303357591]

- Quiblier, C., et al. (2021). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 10(12), 1530. [URL: https://www.mdpi.com/2079-6382/10/12/1530]

- Vianello, F., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(4), 570-579. [URL: https://pubmed.ncbi.nlm.nih.gov/15950194/]

- Li, Y., et al. (2022). Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis. Frontiers in Medicine, 9, 1063953. [URL: https://www.frontiersin.org/articles/10.3389/fmed.2022.1063953/full]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment - Article Archives [community.sent2promo.com]

- 3. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 7. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 20. academic.oup.com [academic.oup.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as reversible, highly potent, and selective inhibitors of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. mdpi.com [mdpi.com]

- 30. In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Mastering the N-Acylation of (4R)-benzyl-2-oxazolidinone for Asymmetric Synthesis

Introduction: The Foundation of Stereocontrol

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for reliably and predictably controlling stereochemistry.[1] Among these, the oxazolidinones developed by David A. Evans are preeminent, offering a robust platform for a wide array of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions.[][3] The (4R)-benzyl-2-oxazolidinone is a widely used variant, synthesized from the readily available L-phenylalaninol.[4]

The power of this auxiliary lies in its ability to be temporarily attached to a substrate, direct a chemical reaction with high diastereoselectivity, and then be cleanly removed to yield an enantiomerically enriched product.[5][6] The initial and most critical step in this sequence is the N-acylation of the auxiliary itself. This procedure covalently links the acyl group of interest to the oxazolidinone nitrogen, setting the stage for subsequent stereocontrolled manipulations at the α-carbon.

This guide provides a detailed, field-proven protocol for the N-acylation of (4R)-benzyl-2-oxazolidinone using the classic strong base method, which offers high yields and broad substrate scope. We will delve into the causality behind each step, ensuring a deep understanding of the process for both execution and troubleshooting.

The Core Transformation: Reaction Principle

The N-acylation process involves two primary steps: deprotonation of the oxazolidinone's N-H proton, followed by nucleophilic attack on an acylating agent, typically an acyl chloride.

Caption: General scheme for N-acylation of (4R)-benzyl-2-oxazolidinone.

The key to this reaction's success is the formation of a stable lithium salt of the oxazolidinone. This is achieved by deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures.[7] The low temperature (-78 °C) is crucial for maintaining the stability of the organolithium reagent and the resulting lithium amide, preventing unwanted side reactions.[8] Subsequent addition of an acyl chloride leads to a rapid and efficient acylation.

Detailed Experimental Protocol

This protocol details the N-acylation using n-butyllithium and an acyl chloride, a method renowned for its reliability.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (4R)-benzyl-2-oxazolidinone | >98% | Sigma-Aldrich, etc. | Ensure it is dry before use. Can be dried under high vacuum for several hours. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Any major supplier | Must be anhydrous (<50 ppm H₂O). Use from a freshly opened bottle or a solvent purification system. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Any major supplier | Pyrophoric reagent. Must be handled with extreme care under an inert atmosphere using proper syringe techniques. The molarity should be titrated before use. |

| Acyl Chloride (e.g., Propionyl Chloride) | >98% | Any major supplier | Should be freshly distilled or from a new bottle to ensure purity and absence of corresponding carboxylic acid. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | N/A | Used for quenching the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | N/A | For extraction. |

| Brine (Saturated aq. NaCl) | Reagent Grade | N/A | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying the organic layer. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-acylation procedure.

Step-by-Step Methodology

I. Reaction Setup (Inert Atmosphere)

-

Glassware Preparation: Take a round-bottom flask equipped with a magnetic stir bar and flame-dry it under high vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

-

Scientist's Note: This step is non-negotiable. n-BuLi is highly reactive towards water and atmospheric moisture. Any residual water will consume the reagent, lower the yield, and potentially create side products.[9]

-

-

Reagent Addition: To the cooled flask, add (4R)-benzyl-2-oxazolidinone (1.0 eq.).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solid (concentration typically 0.1-0.2 M).

-

Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C.

II. Deprotonation and Acylation 5. Deprotonation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 5-10 minutes. A slight color change (e.g., to pale yellow) may be observed.

- Scientist's Note: The slight excess of n-BuLi ensures complete deprotonation of the oxazolidinone. The slow, dropwise addition is critical to control the exothermic nature of the acid-base reaction and maintain the low temperature.[10]

- Stirring: Stir the resulting lithium salt solution at -78 °C for 30 minutes to ensure complete formation.

- Acylation: Add the desired acyl chloride (1.1 eq.) dropwise via syringe. A precipitate (LiCl) will form, making the solution a slurry.

- Scientist's Note: The reaction between the lithium salt and the acyl chloride is very fast. Slow addition prevents localized heating and potential side reactions. The formation of lithium chloride can sometimes accelerate acylations.[11]

- Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the flask to warm to room temperature. Continue stirring for an additional 2-4 hours.

- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

III. Work-up and Purification 10. Quenching: Cool the flask in an ice-water bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining n-BuLi and the lithium salt. 11. Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. 12. Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. 13. Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[8]

Alternative "Milder" Protocol: DMAP Catalysis

For acylating agents that are particularly sensitive or when avoiding pyrophoric reagents is desirable, a milder method can be employed. This involves using the acyl chloride or anhydride in the presence of a base like triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13]

-

Principle: DMAP acts as a potent acyl transfer catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the neutral oxazolidinone.

-

Conditions: The reaction is typically run at room temperature in a solvent like dichloromethane (DCM) or THF.[8]

-

Advantages: Avoids strong bases and cryogenic temperatures, making it operationally simpler.[12]

-

Limitations: May be slower and less effective for sterically hindered acyl chlorides compared to the n-BuLi method.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents/glassware. 2. Inactive n-BuLi. 3. Impure acyl chloride. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. Use freshly distilled or a new bottle of acyl chloride. |

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient n-BuLi. 2. Insufficient reaction time. | 1. Use a slight excess (1.05-1.1 eq.) of freshly titrated n-BuLi. 2. Allow the reaction to stir longer at room temperature and monitor by TLC. |

| Multiple Spots on TLC (Side Products) | 1. Reaction warmed up too quickly. 2. Fast addition of reagents. | 1. Maintain the temperature at -78 °C during additions. 2. Add n-BuLi and acyl chloride slowly and dropwise. |

Conclusion

References

-

Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: HAL Open Science URL: [Link]

-

Title: Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448 Source: ResearchGate URL: [Link]

-

Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Source: Williams College URL: [Link]

-

Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: Australian Journal of Chemistry URL: [Link]

-

Title: Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam Source: ACS Publications URL: [Link]

-

Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

-

Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: ACS Publications URL: [Link]

- Title: Process for the preparation of oxazolidinones and method of use thereof Source: Google Patents URL

-

Title: Chiral auxiliary Source: Wikipedia URL: [Link]

-

Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric Conjugate Additions of TMSI-Promoted Monoorganocuprate Reagents, Li[RCuI], to Various N-Enoyl Oxazolidinones Source: ResearchGate URL: [Link]

-

Title: A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Source: Scribd URL: [Link]

-

Title: Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium Source: Semantic Scholar URL: [Link]

-

Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone Source: MDPI URL: [Link]

-

Title: Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium Source: Metachem URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.williams.edu [chemistry.williams.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

Application Note: Asymmetric Synthesis of Chiral Carboxylic Acids via Evans Oxazolidinone Alkylation

Executive Overview

The synthesis of enantiomerically pure α-chiral carboxylic acids is a foundational operation in early-phase pharmaceutical development and natural product total synthesis. While asymmetric catalysis continues to advance, the stoichiometric Evans chiral auxiliary—specifically derivatives like (S)- or (R)-4-benzyl-2-oxazolidinone—remains the gold standard for reliability, scalability, and predictable stereochemical control.

This application note details the mechanistic causality, operational parameters, and step-by-step protocols for the three-stage Evans alkylation workflow: N-acylation, diastereoselective alkylation, and selective hydrolytic cleavage.

Mechanistic Rationale & Reaction Causality

A successful asymmetric alkylation using an oxazolidinone auxiliary relies on absolute control over enolate geometry and facial selectivity. Every reagent choice in this workflow serves a specific mechanistic purpose:

-

Catalytic Acylation: Traditionally, installing the acyl group onto the oxazolidinone required deprotonation with n-butyllithium at cryogenic temperatures. However, utilizing 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst renders the neutral oxazolidinone sufficiently nucleophilic to undergo acylation at room temperature or under gentle reflux [1]. This modification significantly improves operational safety and throughput.

-

Enolate Geometry and Facial Shielding: The core of the asymmetric induction lies in the formation of a rigid, chelated (Z)-enolate. Treatment of the N-acyl oxazolidinone with a non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), at -78 °C exclusively yields the (Z)-enolate [1]. The alkali metal cation (Na⁺ or Li⁺) coordinates to both the enolate oxygen and the oxazolidinone carbonyl, locking the molecule into a planar five-membered chelate. In this conformation, the bulky C4 substituent (e.g., the benzyl group) projects forward, effectively shielding one diastereoface. Electrophilic attack is forced to occur from the less hindered opposite face, routinely delivering diastereomeric ratios (dr) exceeding 98:2 [1].

-

Regioselective Hydrolytic Cleavage: Removing the auxiliary without racemizing the newly formed stereocenter requires precise chemoselectivity. Using lithium hydroxide (LiOH) alone often leads to competitive attack at the endocyclic carbonyl, destroying the auxiliary ring [1]. The addition of hydrogen peroxide (H₂O₂) generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl to form a peroxyacid intermediate [1].

-

Critical Safety Parameter (Oxygen Evolution): Process chemistry studies have highlighted a significant safety hazard during the LiOH/H₂O₂ cleavage: the initially formed peracid is unstable and is rapidly reduced by excess H₂O₂, releasing stoichiometric amounts of oxygen gas [2]. When scaling up this protocol, proper venting and inertion are mandatory to mitigate flammability risks in organic solvents [2].

Workflow Visualization

Workflow and intermediates in the Evans chiral auxiliary asymmetric alkylation.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system: each step includes specific In-Process Checks (IPCs) to ensure the chemical integrity of the intermediates before proceeding.

Protocol A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

Objective: Install the acyl chain under mild, DMAP-catalyzed conditions.

-

Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous toluene (or THF) to achieve a 0.5 M concentration.

-

Reagent Addition: Add triethylamine (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 5 minutes at room temperature.

-

Acylation: Dropwise, add the acylating agent (e.g., propionic anhydride or the corresponding acyl chloride, 1.1 equiv).

-

Reaction: Heat the mixture to reflux for 30 minutes (if using toluene) or stir at room temperature overnight (if using THF) [1].

-

In-Process Check: Monitor by TLC (e.g., 30% EtOAc/Hexanes); the starting auxiliary (UV active, lower Rf) should be completely consumed.

-

-

Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure N-acyl oxazolidinone.

Protocol B: Diastereoselective Alkylation

Objective: Form the chelated (Z)-enolate and alkylate with high facial selectivity.

-

Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add NaN(TMS)₂ (1.0 M in THF, 1.1 equiv) dropwise down the side of the flask to maintain the internal cryogenic temperature [1]. Stir at -78 °C for 30–60 minutes to ensure complete and irreversible formation of the chelated (Z)-enolate.

-

Electrophile Addition: Add the alkyl halide (e.g., allyl iodide, 1.2 to 1.5 equiv) dropwise. (Causality Note: Highly reactive electrophiles are required to overcome the activation energy barrier at this cryogenic temperature).

-

Reaction: Stir at -78 °C for 2–4 hours.

-

In-Process Check: Quench a 0.1 mL aliquot in NH₄Cl/EtOAc and analyze by GC or LC-MS to confirm >95% conversion and determine the diastereomeric ratio (typically >98:2) [1].

-

-

Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via chromatography to isolate the major diastereomer.

Protocol C: Hydrolytic Cleavage to Chiral Carboxylic Acid

Objective: Selectively cleave the auxiliary using the hydroperoxide anion while managing oxygen evolution.

-

Preparation: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF/H₂O (0.1 M). Cool the solution to 0 °C in an ice bath.

-

Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise.

-

Safety Note: Ensure the reaction vessel is properly vented to accommodate O₂ gas evolution [2].

-

-

Hydroxide Addition: Slowly add an aqueous solution of LiOH (1.5 equiv). Stir the mixture at 0 °C for 1 hour [1].

-

Quench (Critical Step): Carefully add an aqueous solution of Na₂SO₃ (1.5 M, 4.2 equiv) to reduce the unreacted H₂O₂ and the peracid intermediate [1].

-

(Causality Note: This quench is highly exothermic; maintain the ice bath and add the sulfite slowly to prevent thermal runaway). Stir for 30 minutes.

-

-

Auxiliary Recovery: Extract the aqueous mixture 3 times with dichloromethane (DCM). The organic layer contains the cleaved, reusable chiral auxiliary.

-

Acid Isolation: Acidify the remaining aqueous layer to pH 1–2 using 1M to 6M HCl. Extract 3 times with ethyl acetate. Dry the combined ethyl acetate layers over MgSO₄ and concentrate to yield the enantiomerically pure chiral carboxylic acid [1].

Quantitative Data & Reaction Parameters

| Reaction Phase | Key Reagents | Temperature | Typical Yield | Selectivity / Purity | Critical Control Parameter |

| N-Acylation | DMAP, Et₃N, Anhydride | 20 °C to 110 °C | 85–95% | >99% purity | Complete consumption of auxiliary |

| Alkylation | NaN(TMS)₂, Alkyl Halide | -78 °C | 70–85% | >98:2 dr | Strict moisture exclusion; cryogenic temp |

| Cleavage | LiOH, 30% H₂O₂, Na₂SO₃ | 0 °C | 80–90% | >98% ee | Venting for O₂ gas; controlled exothermic quench |

References

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates Source: Journal of Chemical Education URL:[Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: Organic Process Research & Development URL:[Link]

Sources

Large-Scale Synthesis of Enantiomerically Pure Compounds: From Strategy to Execution

An Application Guide for Researchers and Drug Development Professionals

Abstract

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, driven by the distinct pharmacological and toxicological profiles that stereoisomers can exhibit.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the thorough characterization and justification of the stereoisomeric composition of new drug entities.[3][4][5] This guide provides a comprehensive overview of the principal strategies for obtaining enantiomerically pure compounds on a large scale. We will delve into the practical application of chiral resolution techniques and asymmetric synthesis, offering field-proven insights, detailed protocols, and a framework for strategic decision-making to aid researchers and process chemists in this critical endeavor.

Strategic Framework: Choosing the Optimal Path to Enantiopurity

The selection of a synthetic strategy is a multi-factorial decision, balancing development time, cost, scalability, and the intrinsic properties of the target molecule. The two primary paradigms are the separation of a pre-formed racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).

For many industrial applications, especially when a robust and scalable process is needed quickly, classical resolution is often the preferred starting point.[6][7] Asymmetric synthesis, while more elegant and atom-economical, can require more extensive development and optimization of catalysts and conditions.[8]

The following decision-making workflow provides a high-level guide for selecting an appropriate strategy.

Caption: Strategic workflow for selecting a method for large-scale enantioselective synthesis.

Section 1: Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a mixture containing equal amounts of both enantiomers (a racemate).[9] This approach is often pragmatic for large-scale production due to its reliability and the well-established nature of the techniques.

Classical Resolution via Diastereomeric Salt Formation

This remains the most widely used industrial method for resolving compounds that contain an acidic or basic functional group.[6][7] The principle involves reacting the racemate with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[9][10]

Causality Behind Experimental Choices:

-

Resolving Agent Selection: The key is to form a stable, crystalline salt with one diastereomer while the other remains in solution. A screening process is essential.

-

Solvent Choice: The solvent system is critical for maximizing the solubility difference between the two diastereomeric salts. Protic solvents like alcohols or water are common.

-

Temperature Profile: Controlled cooling is necessary to induce selective crystallization and avoid co-precipitation of the undesired diastereomer.

Protocol: Screening for Optimal Diastereomeric Salt Resolution

-

Resolving Agent Screen:

-

In an array of test tubes, dissolve the racemic compound (e.g., a chiral amine, 1.0 eq) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, water).

-

To each tube, add a sub-stoichiometric amount (0.5-0.6 eq) of a different commercially available chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).

-

Allow the tubes to stand at room temperature and then cool to 0-5 °C. Observe for the formation of a crystalline precipitate.

-

-

Analysis of Hits:

-

Isolate any crystalline solids by filtration.

-

Liberate the free base by treating the salt with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent.

-

Analyze the enantiomeric excess (ee) of the isolated amine using a suitable chiral HPLC or GC method.

-

-

Optimization:

-

For the most promising resolving agent/solvent combinations, optimize the stoichiometry, concentration, and cooling profile to maximize both yield and enantiomeric purity.

-

| Resolving Agent | Solvent | Precipitate Formed? | ee (%) of Isolated Amine |

| (L)-Tartaric Acid | Methanol | Yes | 75% |

| (R)-Mandelic Acid | Ethanol | Yes | 92% |

| (S)-Camphorsulfonic Acid | Isopropanol | No | - |

| (R)-Mandelic Acid | Acetone | Oily | - |

| Caption: Example screening table for the resolution of a racemic amine. |

Enzymatic Kinetic Resolution